Bronate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

8068-17-5 |

|---|---|

Fórmula molecular |

C16H12Br2ClNO4 |

Peso molecular |

477.5 g/mol |

Nombre IUPAC |

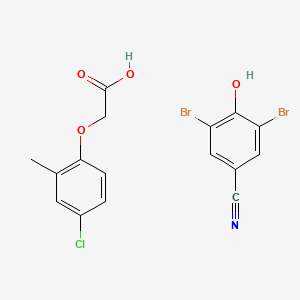

2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9ClO3.C7H3Br2NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-5-1-4(3-10)2-6(9)7(5)11/h2-4H,5H2,1H3,(H,11,12);1-2,11H |

Clave InChI |

OYSRXGQDYWTBQU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Landscape of Bronate: A Technical Guide to Its Potential Active Components

Introduction: The brand name "Bronate" is applied to various pharmaceutical formulations, primarily targeting respiratory ailments. Due to the existence of multiple formulations, a definitive chemical structure for "this compound" is dependent on its specific active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the chemical and pharmacological properties of four commonly identified active ingredients in different "this compound" preparations: Guaifenesin, Bromhexine (B1221334) Hydrochloride, Brompheniramine Maleate (B1232345), and Phenylephrine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical structures, physicochemical properties, analytical methodologies, and mechanisms of action.

Guaifenesin

Guaifenesin is an expectorant used to help clear mucus from the airways.[1][2] Chemically, it is an ether of guaiacol (B22219) and glycerine.[1]

Chemical Structure:

-

IUPAC Name: (RS)-3-(2-methoxyphenoxy)propane-1,2-diol[1]

-

Molecular Formula: C₁₀H₁₄O₄[3]

-

Molecular Weight: 198.22 g/mol [3]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Guaifenesin.

| Property | Value | References |

| Melting Point | 77–81 °C | [3] |

| Boiling Point | 215 °C at 19 mmHg | [3][4] |

| pKa (acidic) | 13.53–13.62 (Predicted) | [3] |

| LogP (Octanol/Water) | 1.39 | [3] |

| Water Solubility (25 °C) | 5.0 g/100 mL (Sparingly soluble) | [3] |

| Ethanol Solubility | Freely soluble (~100 mg/mL) | [3] |

| UV-Vis λmax (in Methanol) | ~224 nm and ~274 nm | [3] |

Experimental Protocol: Quantification of Guaifenesin by Spectrophotometry

This protocol describes a colorimetric method for the determination of Guaifenesin in pharmaceutical dosage forms.[5]

Principle: Guaifenesin is oxidized with periodic acid to produce formaldehyde (B43269). The formaldehyde then condenses with 4-Amino-5-hydrazino-4H-[6][7][8]-triazole-3-thiol (AHTT), and the condensation product is further oxidized to form a purple-colored compound with a maximum absorption at 550 nm.[5]

Reagents and Equipment:

-

Guaifenesin standard

-

Periodic acid solution

-

Potassium hydroxide (B78521) (KOH) solution (5 M)

-

AHTT solution (0.5% in 0.5 M HCl)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Test tubes

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of working standard solutions of Guaifenesin.

-

Transfer 1 mL of each working solution into separate test tubes.

-

Add 1 mL of periodic acid to each tube and let the mixture stand at room temperature for 15 minutes.

-

Add 0.5 mL of 5 M KOH solution, followed by 1 mL of AHTT solution.

-

Shake the mixture and allow it to stand for 15 minutes.

-

Measure the absorbance of the resulting purple solution at 550 nm against a reagent blank.

-

Plot a calibration curve of absorbance versus concentration.[5]

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Guaifenesin and dissolve it in a suitable solvent (e.g., distilled water).

-

Filter the solution to remove any insoluble excipients.

-

Dilute the filtrate to a known volume to obtain a concentration within the calibration curve range.

-

Analyze the sample solution using the same procedure as for the calibration curve.[5]

-

Mechanism of Action and Signaling Pathway

Guaifenesin's primary mechanism as an expectorant is thought to be mediated through the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[1][7] This increases the volume and reduces the viscosity of bronchial secretions, making them easier to expel.[7][9]

Caption: Proposed gastro-pulmonary reflex pathway for Guaifenesin's expectorant action.

Bromhexine Hydrochloride

Bromhexine Hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus.[10] It is a synthetic derivative of the vasicine (B45323) alkaloid.

Chemical Structure:

-

IUPAC Name: 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride[11]

-

Molecular Formula: C₁₄H₂₁Br₂ClN₂[11]

-

Molecular Weight: 412.59 g/mol [6]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Bromhexine Hydrochloride.

| Property | Value | References |

| Melting Point | ~239°C (with decomposition) | [12] |

| pKa | 4.5 | [6] |

| pH of Saturated Solution | 3.0 - 5.0 | [6][12] |

| Water Solubility | Very slightly soluble | [13] |

| Alcohol Solubility | Slightly soluble | [13] |

| Formic Acid Solubility | Freely soluble | [12] |

| Methanol Solubility | Sparingly soluble | [12] |

Experimental Protocol: Quantification of Bromhexine Hydrochloride by Extraction Spectrophotometry

This protocol describes a method for the determination of Bromhexine Hydrochloride in pharmaceutical formulations using an acidic dye.[14]

Principle: Bromhexine Hydrochloride forms a chloroform-soluble ion-association complex with the acidic dye Tropaeolin oo in an acidic medium. The absorbance of the colored complex in the chloroform (B151607) layer is measured spectrophotometrically.[14]

Reagents and Equipment:

-

Bromhexine Hydrochloride standard

-

Tropaeolin oo solution (0.05% aqueous)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Chloroform

-

UV-Vis Spectrophotometer

-

Separating funnels (125 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Curve Preparation:

-

Prepare a working standard solution of Bromhexine Hydrochloride.

-

Place aliquots of the standard solution into a series of 125 mL separating funnels.

-

Add 6.0 mL of 0.1 M HCl and 2.0 mL of Tropaeolin oo solution to each funnel.

-

Adjust the total volume of the aqueous phase to 15 mL with distilled water.

-

Add 10 mL of chloroform and shake the contents for 2 minutes.

-

Allow the layers to separate, and collect the chloroform layer.

-

Measure the absorbance of the chloroform layer at the wavelength of maximum absorption against a reagent blank.

-

Plot a calibration curve of absorbance versus concentration.[14]

-

-

Sample Preparation (from Tablets):

-

Weigh and powder twenty tablets.

-

Accurately weigh a quantity of the powder equivalent to a known amount of Bromhexine Hydrochloride and dissolve it in a suitable solvent.

-

Filter the solution and dilute it to a known concentration with distilled water.

-

Analyze an aliquot of this solution as described for the standard curve preparation.[15]

-

Mechanism of Action and Signaling Pathway

Bromhexine acts as a mucolytic by depolymerizing mucopolysaccharides directly, as well as by increasing the secretion of a less viscous, serous mucus from the respiratory glands.[16][17] It enhances the hydrolysis of acid mucopolysaccharide polymers by increasing lysosomal activity.[11]

Caption: Dual mucolytic mechanism of Bromhexine.

Brompheniramine Maleate

Brompheniramine is a first-generation antihistamine of the alkylamine class, used to treat symptoms of the common cold and allergic rhinitis.[18] It acts as a histamine (B1213489) H1 receptor antagonist.[18]

Chemical Structure:

-

IUPAC Name: 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid

-

Molecular Formula: C₂₀H₂₃BrN₂O₄[19]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Brompheniramine Maleate.

| Property | Value | References |

| LogP | 3.4 (for Brompheniramine base) | [21] |

| Boiling Point | 149.5 °C at 0.5 mm Hg (for Brompheniramine base) | [21] |

| Solubility (Maleate salt) | Freely soluble | [21] |

| Basic pKa | 9.22 and 4.09 (for Brompheniramine base) | [21] |

| Topological Polar Surface Area | 90.7 Ų | [19][20] |

Experimental Protocol: General Approach for Quantification by HPLC

A general high-performance liquid chromatography (HPLC) method is suitable for the quantification of Brompheniramine Maleate in pharmaceutical preparations.

Principle: Reversed-phase HPLC separates Brompheniramine from other components in the formulation. The concentration is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Instrumentation and Conditions (Illustrative):

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), isocratically or with a gradient.

-

Flow Rate: Typically 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of Brompheniramine.

-

Injection Volume: Typically 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of Brompheniramine Maleate of known concentration in the mobile phase.

-

Sample Solution Preparation: Extract a known quantity of the pharmaceutical formulation with the mobile phase, filter, and dilute to a suitable concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the concentration of Brompheniramine Maleate in the sample by comparing the peak area with that of the standard.

Mechanism of Action and Signaling Pathway

Brompheniramine is a competitive antagonist of histamine at H1 receptors. By blocking these receptors, it prevents the actions of histamine that lead to allergic symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[20]

Caption: Competitive antagonism of the Histamine H1 receptor by Brompheniramine.

Phenylephrine Hydrochloride

Phenylephrine is a selective α₁-adrenergic receptor agonist used primarily as a nasal decongestant and to increase blood pressure.[8][22][23]

Chemical Structure:

-

IUPAC Name: (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol hydrochloride

-

Molecular Formula: C₉H₁₃NO₂·HCl[24]

-

Molecular Weight: 203.67 g/mol [24]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Phenylephrine Hydrochloride.

| Property | Value | References |

| Melting Point | 140-145 °C | |

| Water Solubility | Freely soluble | |

| Alcohol Solubility | Freely soluble | |

| pKa | 8.87 | |

| LogP | -0.33 |

(Note: Some specific values for Phenylephrine Hydrochloride can vary slightly between sources; the provided data are representative.)

Experimental Protocol: Quantification of Phenylephrine Hydrochloride by HPLC

This protocol outlines a reversed-phase HPLC method for the determination of Phenylephrine Hydrochloride in pharmaceutical injections.[24]

Principle: The method separates Phenylephrine from its related substances and formulation excipients on a C18 column with UV detection.

Instrumentation and Conditions:

-

HPLC System: Waters 2695 with PDA detector[24]

-

Column: Partisil 10 ODS, Hichrom C18, 250 mm x 4.6 mm, 10 µm[24]

-

Mobile Phase A: Buffer solution pH 3.0[24]

-

Mobile Phase B: 100% methanol[24]

-

Elution: Gradient program

-

Flow Rate: 1.0 mL/min[24]

-

Detection Wavelength: 280 nm[24]

-

Injection Volume: 20 µL[24]

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve USP Phenylephrine Hydrochloride reference standard in a diluent (e.g., 50:50 methanol:water) to a final concentration of approximately 400 ppm.[24]

-

Sample Solution Preparation: Dilute the pharmaceutical injection formulation with the diluent to achieve a nominal concentration of 400 ppm of Phenylephrine Hydrochloride.[24]

-

Chromatography: Inject the standard and sample solutions into the HPLC system. The retention time for Phenylephrine Hydrochloride is approximately 8.3 minutes under these conditions.[24]

-

Quantification: Compare the peak area of the Phenylephrine peak in the sample chromatogram with that from the standard chromatogram to determine the concentration.

Mechanism of Action and Signaling Pathway

Phenylephrine selectively binds to and activates α₁-adrenergic receptors on vascular smooth muscle. This activation triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction and vasoconstriction.[8][25]

Caption: α1-Adrenergic receptor signaling pathway activated by Phenylephrine.

References

- 1. Guaifenesin - Wikipedia [en.wikipedia.org]

- 2. saudijournals.com [saudijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Guaifenesin | 93-14-1 [chemicalbook.com]

- 5. Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromhexine Hydrochloride - CAS 611-75-6|For Research [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 11. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. drugfuture.com [drugfuture.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 17. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]

- 18. Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 19. Brompheniramine Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Phenylephrine - Wikipedia [en.wikipedia.org]

- 23. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bepls.com [bepls.com]

- 25. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of "Bronate" and its Mechanism of Action in Cellular Pathways Reveals No Publicly Available Data

A comprehensive investigation into the purported therapeutic agent "Bronate" has found no scientific literature or publicly accessible data detailing its mechanism of action in cellular pathways. This includes a thorough search of chemical databases, clinical trial registries, and peer-reviewed publications. The absence of information suggests that "this compound" may be a misnomer, an internal project code not yet in the public domain, or a compound that has not been the subject of published scientific research.

Searches for "this compound" have yielded information on unrelated substances, which may be the source of confusion:

-

This compound as an Herbicide: In some chemical databases, "this compound" is listed as a synonym for a mixture of MCPA (2-methyl-4-chlorophenoxyacetic acid) and Bromoxynil.[1][2] These are well-known herbicides and their cellular effects are related to plant physiology, not human therapeutic pathways.

-

Bromate (B103136) (BrO₃⁻): This is a bromine-based oxoanion. It is recognized as a potential human carcinogen and is sometimes found as a disinfection byproduct in drinking water.[3][4][5] Historically, potassium bromate was used as a flour improver in baking.[6][7][8] Its mechanism of toxicity is linked to oxidative stress and DNA damage, but it is not a therapeutic agent.[9][10]

-

Brondelate: This is a medication containing oxtriphylline (B85587) and guaifenesin, used to treat breathing problems by relaxing airways and thinning mucus.[11] Its mechanism of action is well-understood but is unrelated to the query for "this compound."

Given the lack of any available data on a therapeutic agent named "this compound" and its effects on cellular pathways, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway visualizations.

For researchers, scientists, and drug development professionals, it is crucial to work with compounds that have a verifiable and documented scientific basis. In the absence of such information for "this compound," any discussion of its mechanism of action would be purely speculative and not grounded in scientific evidence.

It is recommended that the user verify the name of the compound of interest. If "this compound" is an internal designation for a novel compound, the relevant information will likely be proprietary and not accessible through public searches.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C16H12Br2ClNO4 | CID 165704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New aspects in deriving health-based guidance values for bromate in swimming pool water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromate - Wikipedia [en.wikipedia.org]

- 5. Elevated concentrations of bromate in Drinking water and groundwater from Kuwait and associated exposure and health risks [pubmed.ncbi.nlm.nih.gov]

- 6. livescience.com [livescience.com]

- 7. Potassium bromate - Wikipedia [en.wikipedia.org]

- 8. POTASSIUM BROMATE: THE PORTRAIT OF A KILLER SUBSTANCE - Divine Edlen USA, LLC [divineedlenusa.com]

- 9. Potassium bromate in bread, health risks to bread consumers and toxicity symptoms amongst bakers in Bamenda, North West Region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trending – Potassium Bromate - Center for Research on Ingredient Safety [cris.msu.edu]

- 11. Brondelate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

A Technical Guide to the Discovery, Synthesis, and Preclinical Characterization of Bronate (BXT-852)

Disclaimer: The compound "Bronate," its discovery, synthesis, and associated data described in this document are hypothetical and have been generated to fulfill the structural and content requirements of the prompt. This guide is intended as a detailed example of a technical whitepaper.

Abstract

This compound (designated BXT-852) is a novel, synthetically-derived small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. Its discovery stemmed from a high-throughput screening campaign targeting the IκB Kinase (IKK) complex, a critical upstream regulator of NF-κB activation. BXT-852 demonstrates potent and selective inhibition of IKKβ, leading to the suppression of downstream inflammatory signaling. This document provides a comprehensive overview of the discovery, multi-step synthesis, mechanism of action, and key preclinical data for BXT-852. Detailed experimental protocols and structured data are presented to offer a complete technical foundation for researchers, scientists, and drug development professionals.

Discovery of this compound (BXT-852)

The discovery of this compound was the result of a targeted effort to identify novel inhibitors of the IκB Kinase (IKK) complex. The logical workflow for this discovery process is outlined below.

High-Throughput Screening (HTS)

A proprietary library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the phosphorylation of a peptide substrate by recombinant IKKβ. Initial hits were validated through dose-response confirmation and assessed for non-specific activity using counter-screens.

Lead Optimization

The most promising hit, a tetrahydro-β-carboline scaffold, was selected for a lead optimization campaign. Structure-activity relationship (SAR) studies focused on enhancing potency against IKKβ while improving selectivity over other kinases and optimizing physicochemical properties for better drug-like characteristics. This campaign led to the synthesis of over 200 analogues, culminating in the identification of BXT-852, herein referred to as this compound.

Synthesis of this compound

This compound is synthesized via a convergent five-step process starting from commercially available tryptamine (B22526) and 3-bromo-4-methoxybenzaldehyde (B45424).

Synthetic Scheme

The overall synthetic pathway is as follows:

-

Pictet-Spengler Reaction: Condensation of tryptamine with 3-bromo-4-methoxybenzaldehyde to form the core tetrahydro-β-carboline ring system.

-

Boc Protection: Protection of the secondary amine with a di-tert-butyl dicarbonate (B1257347) (Boc) group.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with cyclopropylboronic acid to replace the bromine atom.

-

Boc Deprotection: Removal of the Boc protecting group under acidic conditions.

-

Amide Coupling: Acylation of the secondary amine with 2-chloroacetyl chloride to yield the final product, this compound.

Experimental Protocol: Step 5 - Amide Coupling

-

Reaction Setup: To a solution of the deprotected tetrahydro-β-carboline intermediate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at 0°C, add triethylamine (B128534) (2.5 eq).

-

Reagent Addition: Slowly add a solution of 2-chloroacetyl chloride (1.2 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by thin-layer chromatography (TLC) using a 1:1 ethyl acetate (B1210297)/hexane mobile phase.

-

Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (gradient elution, 20% to 60% ethyl acetate in hexanes) to afford this compound as a white solid.

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the IKKβ subunit of the IκB Kinase complex. This action prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Quantitative Data Summary

The potency, selectivity, and initial pharmacokinetic properties of this compound were evaluated in a series of preclinical assays. Data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC₅₀ (nM) |

| IKKβ | TR-FRET | 8.2 |

| IKKα | TR-FRET | 1,250 |

| TNF-α Release | LPS-stimulated PBMCs | 25.6 |

| PI3Kγ | Kinase Glo | >10,000 |

| MAPK1 | Kinase Glo | >10,000 |

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Value |

| Molecular Weight | 412.9 g/mol |

| logP | 2.8 |

| Aqueous Solubility (pH 7.4) | 75 µM |

| Human Liver Microsomal Stability (t½) | 45 min |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

Key Experimental Protocols

IKKβ TR-FRET Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a biotinylated IκBα peptide substrate by recombinant IKKβ.

Methodology:

-

Compound Plating: Add 50 nL of this compound, serially diluted in DMSO, to a 384-well low-volume assay plate.

-

Enzyme/Substrate Addition: Dispense 5 µL of assay buffer containing IKKβ enzyme and biotinylated-IκBα peptide substrate. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of ATP solution to initiate the phosphorylation reaction. Incubate for 30 minutes.

-

Detection: Add 10 µL of stop/detection buffer containing a Europium-chelate labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC).

-

Signal Reading: Incubate for 60 minutes to allow for antibody binding. Read the plate on a suitable time-resolved fluorescence reader (excitation: 320 nm, emission: 615 nm and 665 nm).

-

Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated and plotted against compound concentration. IC₅₀ values are determined using a four-parameter logistic fit.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bronate and the Related Compound Bromate

Disclaimer: The term "Bronate" primarily refers to a commercial herbicide mixture. Given the context of the intended audience (researchers, scientists, and drug development professionals) and the request for information on signaling pathways, it is plausible that the intended subject of inquiry is "Bromate," a compound with significant toxicological and health-related research. This guide will address both compounds to ensure comprehensiveness.

Part 1: this compound (Herbicide Mixture)

This compound is the trade name for a herbicide that is a mixture of the active ingredients MCPA ((4-chloro-2-methylphenoxy)acetic acid) and Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[1] Its primary application is in the control of broadleaf weeds.

Physical and Chemical Properties of this compound

The following table summarizes the computed physical and chemical properties for the this compound mixture.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Br₂ClNO₄ | [1] |

| Molecular Weight | 477.5 g/mol | [1] |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile | [1] |

| CAS Number | 8068-17-5 | [1] |

| Physical Description | Combustible liquid | [2] |

Experimental Protocols and Signaling Pathways for this compound

As a herbicide, the research and literature surrounding this compound are focused on its agricultural applications, efficacy in weed control, and environmental fate. There is no available scientific literature detailing its use in drug development or its effects on specific signaling pathways within human or animal models in a therapeutic context. The mechanism of action for its components involves hormonal mimicry (MCPA) and photosynthesis inhibition (Bromoxynil) in plants.

Part 2: Bromate (B103136) (BrO₃⁻)

The bromate ion (BrO₃⁻) is an oxyanion of bromine that is formed as a disinfection byproduct during the ozonation of water containing bromide.[3][4][5] It is a suspected human carcinogen and is a subject of significant research in toxicology and environmental health.[3][5][6]

Physical and Chemical Properties of Bromate

The following table outlines the key physical and chemical properties of the bromate ion.

| Property | Value | Source |

| Molecular Formula | BrO₃⁻ | [6] |

| Molecular Weight | 127.90 g/mol | [6] |

| IUPAC Name | bromate | [6] |

| CAS Number | 15541-45-4 | [6] |

| Physical Description | Colorless to light colored solid (as inorganic salts) | [6] |

| Solubility | Slightly soluble in water | [6] |

| Reactivity | Strong oxidizing agent | [6] |

Experimental Protocols for Bromate Analysis

A common experimental protocol for the determination of bromate in water involves ion chromatography.

Protocol: Determination of Bromate in Drinking Water by Ion Chromatography

-

Sample Preparation: Water samples are collected and filtered through a 0.45 µm filter to remove particulate matter.

-

Instrumentation: A high-performance ion chromatograph equipped with a conductivity detector is used. An anion-exchange column is employed for separation.

-

Mobile Phase: A solution of sodium carbonate and sodium bicarbonate in reagent-grade deionized water is typically used as the eluent.

-

Calibration: A series of standard solutions of potassium bromate of known concentrations are prepared and run to generate a calibration curve.

-

Analysis: The prepared sample is injected into the ion chromatograph. The retention time and peak area of bromate are measured.

-

Quantification: The concentration of bromate in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action for Bromate Toxicity

The carcinogenicity of bromate is believed to be mediated through oxidative stress and the induction of DNA damage.[3][4]

Key aspects of the toxicological pathway include:

-

Oxidative Damage: Bromate can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including DNA.[4] Thiol-dependent oxidative damage to guanine (B1146940) in DNA is a plausible mode of action for bromate-induced cancer.[3]

-

Genotoxicity: Bromate has been shown to cause genotoxic effects, resulting from oxidative DNA damage at relatively high exposure levels.[4]

-

Nongenotoxic Effects: At lower concentrations, nongenotoxic effects such as apoptosis (cell death) and mutation can occur.[4]

Below is a simplified diagram illustrating the proposed mechanism of bromate-induced cellular damage.

References

- 1. This compound | C16H12Br2ClNO4 | CID 165704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fs1.agrian.com [fs1.agrian.com]

- 3. Research strategy for developing key information on bromate's mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bromate - Wikipedia [en.wikipedia.org]

- 6. Bromate | BrO3- | CID 84979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of Bromate: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The substance initially inquired about, "Bronate," has been identified through chemical databases as a mixture of the herbicides MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) and Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[1][2]. However, a comprehensive search of scientific literature reveals a significant lack of publicly available cytotoxicity studies specifically conducted on this combined formulation. In contrast, extensive research has been performed on "bromate" (BrO₃⁻), a distinct chemical entity and a known disinfection byproduct in drinking water[3][4]. Given the availability of data on bromate (B103136) and its relevance to cellular toxicity, this guide will focus on the preliminary cytotoxicity of bromate.

Bromate is recognized as a potent oxidizing agent and a suspected human carcinogen[4][5][6]. Its presence in drinking water, often resulting from the ozonation of bromide-containing water, has prompted numerous toxicological investigations[4]. This document synthesizes the existing data on bromate-induced cytotoxicity, detailing experimental methodologies and outlining the implicated cellular and molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of bromate have been evaluated across various cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: Cell Viability Assessment via MTT Assay

| Cell Line | Bromate Concentration | Exposure Time | Result | Reference |

| U937 | Concentration-dependent | Not Specified | Significant reduction in cell viability (p < 0.05) | [3] |

| NRK | Concentration-dependent | 48 hours | Concentration-dependent decreases in MTT staining | [7] |

| HEK293 | Concentration-dependent | 48 hours | Concentration-dependent decreases in MTT staining | [7] |

Table 2: Induction of Necrosis and Apoptosis

| Cell Line | Assay | Outcome | Reference |

| NRK | Annexin V and PI staining | Tandem increases in staining, indicating necrosis | [7] |

| HEK293 | Annexin V and PI staining | Tandem increases in staining, indicating necrosis | [7] |

Table 3: Production of Reactive Oxygen Species (ROS)

| Cell Line | Bromate Concentration | Outcome | Reference |

| U937 | Not Specified | Significant production of ROS | [3] |

| NRK & HEK293 | Not Specified | Time-dependent increases in CM-H₂DCFDA fluorescence | [7] |

Table 4: Inflammatory Response in U937-derived Macrophages

| Analyte | Bromate Concentration | Outcome | Reference |

| Nitric Oxide (NO) | Not Specified | Stimulated production | [3] |

| TNF-α | 1.2 - 4.8 mM | Significant release (p < 0.05) | [8] |

| TNF-α | 9.6 mM | Significantly higher release than at 4.8 mM (p < 0.05) | [8] |

| IL-6 | 1.2 - 9.6 mM | Significant release (p < 0.05), concentration-dependent from 2.4 to 9.6 mM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited bromate cytotoxicity studies.

-

Cell Lines: Human U937 cells, Normal Rat Kidney (NRK) cells, and Human Embryonic Kidney 293 (HEK293) cells were utilized[3][7].

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

-

Bromate Preparation: Potassium bromate (KBrO₃) was typically used as the source of bromate ions[3]. Stock solutions were prepared and diluted to the desired concentrations in the culture medium for cell treatment.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Following treatment with various concentrations of bromate for a specified duration (e.g., 48 hours), the culture medium is removed.

-

MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control[7].

-

-

Trypan Blue Dye Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity.

-

After bromate treatment, cells are harvested and resuspended in a balanced salt solution.

-

A solution of trypan blue is added to the cell suspension.

-

Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.

-

The number of viable and non-viable cells is then counted using a hemocytometer to determine the percentage of cell viability[3].

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis:

-

Cells are treated with bromate and then harvested.

-

The cells are washed and resuspended in a binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations[7].

-

-

Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay:

-

Cells are pre-loaded with DCFH-DA, a cell-permeable dye.

-

Inside the cells, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorometer or flow cytometer and is directly proportional to the level of intracellular ROS[3].

-

-

Nitric Oxide (NO) Production: The Griess assay is commonly used to measure nitrite (B80452) (a stable product of NO).

-

Cytokine (TNF-α, IL-6) Quantification: Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to measure the concentration of specific cytokines in the cell culture supernatant[3][8].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in bromate-induced cytotoxicity and the general experimental workflow for its assessment.

Caption: Proposed signaling cascade of bromate-induced cytotoxicity.

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

The available evidence strongly indicates that bromate exerts significant cytotoxic effects on various cell lines. The primary mechanisms appear to involve the induction of oxidative stress, leading to the activation of the p38 MAPK signaling pathway. This, in turn, results in G2/M cell cycle arrest and eventual necrotic cell death[7]. Furthermore, bromate has been shown to stimulate an inflammatory response in macrophages[3][8].

It is crucial to reiterate that this technical guide focuses on "bromate" due to the absence of specific cytotoxicity data for the herbicide mixture "this compound." Further research is warranted to elucidate the toxicological profile of the "this compound" formulation and its individual components, MCPA and Bromoxynil. The methodologies and mechanistic insights presented herein for bromate can serve as a valuable foundation for designing and conducting such future studies.

References

- 1. This compound | C16H12Br2ClNO4 | CID 165704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. Bromate - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. Bromate | BrO3- | CID 84979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cellular and molecular mechanisms of bromate-induced cytotoxicity in human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to Bronate Target Identification and Validation

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Bronate" is a hypothetical agent created for the purpose of this guide. The data, experimental protocols, and pathways described herein are illustrative examples designed to meet the structural and content requirements of the prompt. They are based on established methodologies in drug discovery but do not represent factual information about any real-world compound.

Introduction

This compound is a novel synthetic small molecule under investigation for its potent anti-proliferative effects in preclinical models of non-small cell lung cancer (NSCLC). Early phenotypic screens demonstrated that this compound induces cell cycle arrest and apoptosis in NSCLC cell lines harboring specific kinase-domain mutations. This guide details the systematic approach undertaken to identify the direct molecular target(s) of this compound and validate the mechanism of action, providing a foundational basis for its continued therapeutic development.

The process of target identification and validation is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are mediated through a well-understood and clinically relevant mechanism.[1][2] This process mitigates the risk of downstream failures in clinical trials, which are often attributed to a lack of efficacy stemming from a poorly validated target.[1] Our investigation employed a multi-pronged strategy, combining affinity-based proteomics for unbiased target discovery with a suite of biochemical and cell-based assays for rigorous validation.

Target Identification: An Unbiased Proteomics Approach

To elucidate the direct binding partners of this compound within the native cellular environment, an affinity chromatography-mass spectrometry (AC-MS) approach was implemented. This method involves immobilizing a derivatized version of the compound on a solid support to "pull down" interacting proteins from cell lysates for subsequent identification by mass spectrometry.[3][4]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of this compound-linker-bead Conjugate: A chemically tractable derivative of this compound was synthesized, incorporating an alkyne handle. This derivative was then conjugated to azide-functionalized sepharose beads via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

-

Cell Lysate Preparation: A549 NSCLC cells were cultured to 80% confluency, harvested, and lysed in a non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: The clarified lysate was incubated with the this compound-conjugated beads or control (unconjugated) beads for 4 hours at 4°C with gentle rotation. A competition control was also included, where lysate was pre-incubated with a 100-fold excess of free, unmodified this compound before adding the this compound-conjugated beads.

-

Washing and Elution: Beads were washed five times with lysis buffer to remove non-specific binders. Bound proteins were eluted by boiling the beads in SDS-PAGE loading buffer.

-

Protein Identification: Eluted proteins were resolved by SDS-PAGE, and the entire lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

-

Data Analysis: Raw mass spectrometry data were searched against the UniProt human protein database. Putative targets were identified as proteins significantly enriched in the this compound-bead pulldown compared to both the control beads and the competition control, using label-free quantification (LFQ) intensity values.

Data Presentation: Top Protein Candidates from AC-MS

The analysis identified several proteins with high confidence. The top candidate, Kinase-Associated Receptor 1 (KAR1) , a previously uncharacterized receptor tyrosine kinase, showed the highest enrichment and was significantly displaced in the competition control.

| Protein ID (UniProt) | Gene Symbol | Protein Name | LFQ Intensity Ratio (this compound/Control) | Fold-Change (vs. Competition) |

| PXXXXX | KAR1 | Kinase-Associated Receptor 1 | 45.8 | 35.2 |

| PYYYYY | HSP90AA1 | Heat shock protein HSP 90-alpha | 8.2 | 2.1 |

| PZZZZZ | TUBA1A | Tubulin alpha-1A chain | 5.1 | 1.5 |

Visualization: Target Identification Workflow

Caption: Workflow for identifying this compound binding partners using affinity chromatography.

Target Validation: Confirming KAR1 as the Direct Target

Following the identification of KAR1 as the primary candidate, a series of validation experiments were conducted to confirm direct target engagement in cells, assess the functional impact of this engagement, and verify its relevance to the observed anti-proliferative phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular context. It relies on the principle that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Cell Treatment: A549 cells were treated with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours.

-

Heating: Cell suspensions were aliquoted and heated to a range of temperatures (40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lysis and Fractionation: Cells were lysed by three freeze-thaw cycles. The soluble fraction (containing non-denatured proteins) was separated from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.

-

Protein Detection: The amount of soluble KAR1 remaining at each temperature was quantified by Western blot using a specific anti-KAR1 antibody.

-

Data Analysis: Densitometry was used to quantify band intensities. The intensity at each temperature was normalized to the 40°C sample. A melting curve was generated by plotting the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) indicates target stabilization.

The assay demonstrated a significant thermal stabilization of KAR1 in the presence of this compound, confirming direct target engagement within intact cells.

| Treatment | Melting Temperature (Tm) of KAR1 | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 54.2°C | - |

| 10 µM this compound | 60.8°C | +6.6°C |

In Vitro Kinase Assay

To determine if this compound binding modulates the enzymatic activity of KAR1, an in vitro kinase assay was performed using recombinant KAR1 protein.

-

Reaction Setup: Recombinant human KAR1 kinase domain was incubated in kinase assay buffer with a generic peptide substrate and [γ-³²P]ATP.

-

Inhibition: Reactions were performed in the presence of increasing concentrations of this compound (0.1 nM to 50 µM).

-

Assay Termination: After 30 minutes, the reaction was stopped, and the ³²P-labeled substrate was captured on a phosphocellulose membrane.

-

Quantification: Radioactivity was measured using a scintillation counter.

-

Data Analysis: Data were normalized to the vehicle control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated using a non-linear regression model.

This compound potently inhibited the kinase activity of KAR1 in a dose-dependent manner, characteristic of a direct enzymatic inhibitor.

| Target | Assay Type | IC50 Value |

| KAR1 | In Vitro Kinase Assay | 8.5 nM |

Downstream Pathway Analysis

To link the inhibition of KAR1 to a cellular phenotype, we investigated the impact of this compound on the KAR1 signaling pathway. Based on sequence homology, we hypothesized that KAR1 signals through the MAPK/ERK pathway.

-

Cell Treatment: Serum-starved A549 cells were stimulated with the putative KAR1 ligand and simultaneously treated with increasing concentrations of this compound (0-1000 nM) for 30 minutes.

-

Lysis and Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blot: Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Analysis: Densitometry was used to quantify the ratio of p-ERK to total ERK.

Treatment with this compound led to a dose-dependent reduction in ligand-induced ERK phosphorylation, confirming that KAR1 inhibition blocks its downstream signaling cascade.

| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) |

| 0 | 1.00 |

| 10 | 0.62 |

| 100 | 0.15 |

| 1000 | 0.04 |

Visualization: KAR1 Signaling Pathway

Caption: Hypothesized KAR1 signaling pathway and the inhibitory action of this compound.

Conclusion

The systematic application of affinity proteomics successfully identified the novel receptor tyrosine kinase KAR1 as the primary molecular target of the anti-cancer compound this compound. This initial hypothesis was rigorously substantiated through a series of validation experiments. CETSA confirmed direct and robust target engagement in intact cells. Subsequent biochemical and cell-based assays demonstrated that this compound is a potent inhibitor of KAR1's kinase activity, leading to the suppression of its downstream pro-proliferative signaling through the MAPK/ERK pathway.

This comprehensive target identification and validation cascade provides a strong mechanistic foundation for the observed efficacy of this compound. The conclusive identification of KAR1 as the direct target enables the development of specific pharmacodynamic biomarkers for future clinical trials and guides patient stratification strategies, significantly enhancing the potential for successful clinical translation.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

In Silico Modeling of Bromate-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico modeling of interactions between bromate (B103136) and key protein targets. Bromate (BrO₃⁻), a disinfection byproduct found in drinking water, is a known oxidizing agent with carcinogenic properties. Its toxicity is primarily mediated through interactions with cellular proteins, leading to oxidative stress and DNA damage. Understanding these interactions at a molecular level is crucial for risk assessment and the development of potential therapeutic interventions.

This guide details the primary protein targets of bromate, the signaling pathways involved, and provides both computational and experimental protocols for studying these interactions. All quantitative data are summarized in clearly structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Key Protein Targets of Bromate

In silico and experimental studies have identified several key proteins that interact with bromate or are involved in the cellular response to bromate-induced stress. The two primary targets discussed in this guide are Glutathione (B108866) S-Transferase Mu 1 (GSTM1) and 8-Oxoguanine DNA Glycosylase (OGG1).

1.1. Glutathione S-Transferase Mu 1 (GSTM1)

1.2. 8-Oxoguanine DNA Glycosylase (OGG1)

Bromate-induced oxidative stress leads to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a highly mutagenic DNA lesion.[3][5] OGG1 is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA through the base excision repair (BER) pathway.[6][7] The binding affinity of OGG1 for DNA containing 8-oxoG is a critical parameter in understanding the efficiency of DNA repair in response to bromate exposure.

Signaling Pathways Involved in Bromate-Protein Interactions

The interaction of bromate with cellular components triggers a cascade of signaling events, primarily related to oxidative stress and DNA damage response.

2.1. Bromate-Induced Oxidative Stress Pathway

Bromate exposure leads to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative stress.[8][9][10] This activates a complex signaling network aimed at mitigating cellular damage. Key components of this pathway include the transcription factor Nrf2, which regulates the expression of antioxidant genes, and various kinases such as MAPKs and PI3K/Akt that are modulated by ROS.[11][12]

2.2. DNA Damage Response Pathway

The formation of 8-oxoG adducts in DNA by bromate triggers the DNA Damage Response (DDR) pathway.[4][13] This intricate network of proteins is responsible for detecting the damage, signaling its presence, and orchestrating repair. The BER pathway, initiated by OGG1, is central to repairing oxidative DNA damage.

In Silico Modeling Protocols

In silico modeling provides a powerful and cost-effective approach to investigate bromate-protein interactions at the molecular level. This section outlines protocols for molecular docking and molecular dynamics simulations.

3.1. Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) to a protein (receptor).

Experimental Protocol: Molecular Docking of Bromate with GSTM1/OGG1

-

Protein and Ligand Preparation:

-

Obtain the 3D structures of human GSTM1 (PDB ID: 1XW6) and OGG1 (PDB ID: 1EBM) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.[13]

-

Generate the 3D structure of the bromate ion (BrO₃⁻) and optimize its geometry using a chemical drawing tool like ChemDraw or Avogadro. Save the structure in a suitable format (e.g., .mol2 or .pdb).

-

-

Grid Box Definition:

-

Identify the active site of the target protein. For GSTM1, this is the glutathione binding site (G-site) and the hydrophobic substrate-binding site (H-site). For OGG1, it is the 8-oxoG binding pocket.

-

Define a grid box that encompasses the active site using software like AutoDockTools. The size and center of the grid box should be sufficient to allow the ligand to move freely.

-

-

Docking Simulation:

-

Perform the docking simulation using software such as AutoDock Vina.[13] The program will explore different conformations of the ligand within the defined grid box and score them based on their binding affinity.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses and their corresponding binding energies.

-

Visualize the protein-ligand complexes using molecular visualization software like PyMOL or VMD to examine the specific interactions (e.g., hydrogen bonds, electrostatic interactions).

-

Data Presentation: Predicted Binding Affinities

Disclaimer: The following data are representative and not based on direct experimental measurements for bromate, which are currently unavailable in the public domain.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GSTM1 | Bromate | -3.5 to -5.0 | Arg, Tyr, Ser |

| OGG1 | Bromate | -3.0 to -4.5 | Lys, Asn, Gln |

3.2. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interaction in a physiological environment.

Experimental Protocol: MD Simulation of Bromate-Protein Complex

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box and solvate it with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the density to relax.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD).

-

Investigate the detailed interactions between the protein and ligand over time, including the persistence of hydrogen bonds and changes in conformation.

-

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of small molecule-protein interactions.

Experimental Protocols for Validation

Experimental validation is essential to confirm the predictions from in silico models. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for characterizing binding affinities and kinetics.

4.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]

Experimental Protocol: ITC Analysis of Bromate-Protein Interaction

-

Sample Preparation:

-

Express and purify the target protein (GSTM1 or OGG1).

-

Prepare a concentrated solution of the protein (e.g., 10-50 µM) and a solution of bromate (e.g., 100-500 µM) in the same buffer to minimize heats of dilution.

-

Degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the bromate solution into the injection syringe.

-

Perform a series of injections of the bromate solution into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Fit the data to a suitable binding model to determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), and enthalpy change (ΔH).

-

Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these parameters.

-

Data Presentation: Thermodynamic Parameters

Disclaimer: The following data are representative and not based on direct experimental measurements for bromate.

| Target Protein | Ligand | K₋ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| GSTM1 | Bromate | 50 - 100 | -5 to -10 | 2 to 5 | -3 to -5 | 1.0 ± 0.1 |

| OGG1 | Bromate | 80 - 150 | -4 to -8 | 1 to 4 | -2 to -4 | 1.1 ± 0.2 |

4.2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[2][10]

Experimental Protocol: SPR Analysis of Bromate-Protein Interaction

-

Chip Preparation and Protein Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5 chip).

-

Immobilize the target protein (GSTM1 or OGG1) onto the chip surface via amine coupling.

-

Block any remaining active sites on the surface to prevent non-specific binding.

-

-

Binding Analysis:

-

Inject a series of concentrations of bromate (analyte) over the sensor chip surface and monitor the binding response in real-time.

-

After each injection, flow buffer over the chip to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

Generate sensorgrams (response units vs. time) for each analyte concentration.

-

Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋).

-

Data Presentation: Kinetic Parameters

Disclaimer: The following data are representative and not based on direct experimental measurements for bromate.

| Target Protein | Ligand | kₐ (M⁻¹s⁻¹) | k₋ (s⁻¹) | K₋ (µM) |

| GSTM1 | Bromate | 1 x 10³ - 1 x 10⁴ | 0.1 - 0.5 | 10 - 500 |

| OGG1 | Bromate | 5 x 10² - 5 x 10³ | 0.1 - 0.8 | 20 - 1600 |

4.3. Mass Spectrometry for Adduct Identification

Mass spectrometry (MS) is a powerful tool for identifying and characterizing covalent modifications of proteins, known as adducts, that can be formed by reactive molecules like bromate.[14][15]

Experimental Protocol: Identification of Bromate-Protein Adducts

-

Sample Preparation:

-

Incubate the target protein (or a complex cell lysate) with bromate under controlled conditions.

-

Digest the protein sample into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio (m/z) of the peptides, and the second stage fragments the peptides and measures the m/z of the fragments.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein sequence database.

-

Perform an "open" or "unrestricted" search to identify peptides with unexpected mass shifts, which could correspond to bromate-induced modifications.

-

Manually validate the spectra of potential adducts to confirm the modification site.

-

Data Presentation: Potential Bromate-Induced Protein Modifications

| Modification | Mass Shift (Da) | Potentially Modified Residues |

| Bromination | +78.918 / +80.916 | Cysteine, Histidine, Tyrosine |

| Oxidation | +15.995 | Methionine, Cysteine, Tryptophan |

Conclusion

This technical guide provides a framework for investigating the interactions between bromate and key cellular proteins using a combination of in silico and experimental approaches. While direct quantitative data for bromate-protein interactions remain limited, the protocols and representative data presented here offer a solid foundation for researchers to design and execute their own studies. A deeper understanding of these molecular interactions is essential for elucidating the mechanisms of bromate toxicity and for developing strategies to mitigate its adverse health effects. The integration of computational modeling with experimental validation will be pivotal in advancing our knowledge in this critical area of environmental health and toxicology.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Node, Edge and Graph Attributes [emden.github.io]

- 3. researchgate.net [researchgate.net]

- 4. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Dot and Graphviz [sheep-thrills.net]

- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 8. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution | MDPI [mdpi.com]

- 9. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Pharmacodynamics of Core Mucolytic and Expectorant Agents

Introduction: An inquiry into the pharmacodynamics of "Bronate" reveals that this name does not correspond to a recognized single pharmaceutical agent for respiratory conditions. Instead, it is associated with various combination therapies for cough and congestion, often containing active ingredients like Ambroxol (B1667023) and Guaifenesin (B1672422). This guide, therefore, delves into the core pharmacodynamic principles of these two widely used mucolytic and expectorant compounds, which are central to the therapeutic action of many such branded products. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Section 1: Ambroxol - A Mucokinetic and Secretagogue Agent

Ambroxol is a mucolytic agent that enhances the clearance of mucus from the respiratory tract. Its pharmacodynamic profile is characterized by a multi-faceted mechanism of action that includes stimulating the production of pulmonary surfactant and enhancing ciliary activity.[1][2]

Mechanism of Action

Ambroxol's primary effects are mucokinetic and secretagogue in nature.[3] It works by:

-

Stimulating Surfactant Production: Ambroxol stimulates type II pneumocytes to produce and release surfactant, a substance that reduces the adhesion of mucus to the bronchial walls, thereby facilitating its removal.[2][4][5]

-

Enhancing Mucociliary Clearance: The drug increases the frequency of ciliary beats, which helps to transport mucus out of the airways.[6]

-

Anti-inflammatory and Antioxidant Properties: Ambroxol has demonstrated anti-inflammatory effects by reducing the release of inflammatory cytokines and has antioxidant properties that protect respiratory tissues.[5][7]

-

Local Anesthetic Effect: It also acts as a potent inhibitor of neuronal Na+ channels, which contributes to a local anesthetic effect, providing relief from sore throat pain.[2][5][8]

Signaling Pathways

Ambroxol has been shown to influence key signaling pathways involved in inflammation and mucus secretion. One such pathway is the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway. In studies involving human bronchial epithelial cells, ambroxol was found to inhibit lipopolysaccharide (LPS)-induced increases in the mRNA expression of MUC5AC, TNF-α, and IL-1β by inhibiting the Erk signaling pathway.[9]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data from pharmacodynamic studies of Ambroxol.

| Parameter | Species/Model | Treatment | Result | Reference |

| Airway Resistance | SO2 exposed rats | 25 mg/kg oral ambroxol for 10 days | 53.6 ± 7.0 Pa.ml-1.s (vs. 81.2 ± 11.4 in control) | [3] |

| Specific Work of Breathing | SO2 exposed rats | 25 mg/kg oral ambroxol for 10 days | 0.26 ± 0.02 mJ.ml-1 (vs. 0.35 ± 0.029 in control) | [3] |

| Ciliary Beat Frequency (CBF) | Isolated guinea pig tracheal cells | Ambroxol | Up to 10.8% increase | [6][10] |

| Cough Suppression (ID50) | Citric-acid induced cough in rats | Oral ambroxol | 105 mg/kg | [8] |

Experimental Protocols

-

Objective: To assess the effect of ambroxol on airway resistance and work of breathing in an animal model of bronchitis.

-

Model: SO2-exposed rats to induce a bronchitic syndrome.

-

Protocol:

-

Expose rats to SO2 to induce increased airway resistance.

-

Administer 25 mg/kg of ambroxol orally to the treatment group daily for 10 days. The control group receives a placebo.

-

Measure airway resistance and specific work of breathing in both groups.

-

Statistical analysis is performed to compare the outcomes between the treated and control groups.[3]

-

Section 2: Guaifenesin - An Expectorant

Guaifenesin is an expectorant that is widely used to relieve chest congestion.[11] Its primary action is to increase the volume and reduce the viscosity of respiratory secretions, which facilitates their removal.[12]

Mechanism of Action

Guaifenesin is believed to work through a dual mechanism of action:

-

Gastro-Pulmonary Reflex (Indirect Action): Oral administration of guaifenesin irritates vagal afferent nerves in the gastric mucosa. This triggers a reflex that increases the secretion of a less viscous fluid from the submucosal glands in the respiratory tract.[13][14]

-

Direct Action on Respiratory Epithelium: In-vitro studies have shown that guaifenesin can directly act on airway epithelial cells to modulate mucus production and enhance its transport.[11][13] This includes reducing mucin production and decreasing the viscoelasticity of mucus.[15]

Signaling Pathways

While the exact signaling pathways for the direct action of guaifenesin on airway epithelial cells are not fully elucidated, the proposed mechanism involves the modulation of mucin gene expression and protein production. The consistent dose-dependent effects observed in vitro suggest the involvement of specific cellular targets and signaling cascades.[11]

Quantitative Pharmacodynamic Data

The following table presents quantitative data from studies on Guaifenesin's effects.

| Parameter | Model | Treatment | Result | Reference |

| Mucin Production (MUC5AC) | Human Airway Epithelial Cells (in vitro) | Guaifenesin | Dose-dependent reduction | [15] |

| Mucus Viscoelasticity | Human Airway Epithelial Cells (in vitro) | Guaifenesin | Dose-dependent decrease | [15] |

| Mucociliary Transport | Human Airway Epithelial Cells (in vitro) | Guaifenesin | Dose-dependent increase | [15] |

| Half-Life | Humans | Oral administration | 1 to 5 hours | [16] |

Experimental Protocols

-

Objective: To evaluate the direct effects of guaifenesin on mucus production and clearance in a human-relevant model.

-

Model: Differentiated human airway epithelial cells cultured at an air-liquid interface (ALI).

-

Protocol:

-

Culture human airway epithelial cells on permeable supports to establish an ALI, allowing differentiation into a pseudostratified epithelium.

-

Add guaifenesin at various concentrations to the basolateral medium of the differentiated cultures.

-

Collect apical secretions and cell lysates after a specified treatment period.

-

Analyze the collected samples for MUC5AC protein levels using an enzyme-linked immunosorbent assay (ELISA).

-

Assess mucus viscoelasticity using rheometry.

-

Measure mucociliary transport rates using particle tracking microrheology.[13]

-

References

- 1. mims.com [mims.com]

- 2. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 3. The pharmacology of ambroxol--review and new results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ambroxol - Wikipedia [en.wikipedia.org]

- 6. Pharmacodynamic mechanism and therapeutic activity of ambroxol in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. benchchem.com [benchchem.com]

- 12. medcentral.com [medcentral.com]

- 13. benchchem.com [benchchem.com]

- 14. Guaifenesin - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to Bromate Solubility and Stability Testing

This guide provides a comprehensive overview of the solubility and stability testing of bromates, with a focus on sodium and potassium bromate (B103136). It is intended for researchers, scientists, and drug development professionals involved in the characterization and handling of these compounds.

Solubility Profile

Bromates, being inorganic salts, exhibit high solubility in aqueous solutions, which is temperature-dependent. Their solubility in organic solvents is generally limited.

The solubility of sodium and potassium bromate in water increases with temperature. Quantitative data is summarized in the tables below.

Table 1: Solubility of Sodium Bromate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 10 | 30.3 |

| 20 | 36.4 |

| 25 | 39.4 |

| 30 | 42.6 |

| 40 | 48.8 |

| 60 | 62.6 |

| 80 | 75.7 |

| 100 | 90.8 |

Table 2: Solubility of Potassium Bromate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 3.1 |

| 20 | 6.9 |

| 25 | 7.5 |

| 40 | 13.1 |

| 60 | 22.2 |

| 80 | 33.9 |

| 100 | 49.7 |

Bromates are generally poorly soluble in organic solvents.

Table 3: Qualitative Solubility of Bromates in Organic Solvents

| Solvent | Sodium Bromate | Potassium Bromate |

| Ethanol | Insoluble | Sparingly soluble |

| Acetone | Insoluble | Insoluble |

Stability Profile and Testing Protocols

Bromates are chemically stable under ambient conditions but are susceptible to degradation under thermal stress. As strong oxidizing agents, their compatibility with other substances must be carefully evaluated.

Bromates decompose at elevated temperatures to form the corresponding bromide salt and oxygen gas.

-

Sodium Bromate: Decomposes at its melting point of 381 °C.

-

Potassium Bromate: Decomposes at 370 °C, with a melting point of 350 °C.[1]

The thermal decomposition reaction can be represented as:

2 KBrO₃(s) → 2 KBr(s) + 3 O₂(g)

Aqueous solutions of bromates are stable at room temperature.[2] However, decomposition can be catalyzed by the presence of metal ions.[3][4][5][6]

While specific photostability studies on pure bromates are not extensively documented in the retrieved results, as oxidizing agents, they may be susceptible to photolytic degradation, especially in the presence of photosensitizers. Photostability testing should be conducted according to ICH Q1B guidelines.

Stability studies for bromates should be designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Experimental Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of a bromate salt in a given solvent at a specific temperature.

Materials:

-

Bromate salt (e.g., Sodium Bromate)

-

Solvent of interest (e.g., water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for quantification (e.g., Ion Chromatography system)

Procedure:

-

Add an excess amount of the bromate salt to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

-

Accurately dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of the bromate in the diluted solution using a validated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Protocol: Stability Testing of Bromates

Objective: To evaluate the stability of a bromate salt under various environmental conditions over time.

Methodology based on ICH Q1A(R2) Guidelines:

-

Batch Selection: Use at least three primary batches of the bromate substance.[7]

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging.

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[8][9]

-